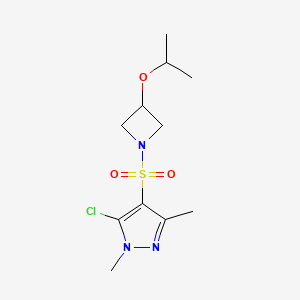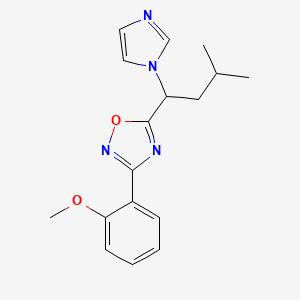![molecular formula C19H20N4O2 B6983209 5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B6983209.png)
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Attachment of the phenoxypyridine group: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of phenoxypyridine is coupled with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring.
Uniqueness
The uniqueness of 5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-23-13-6-5-11-16(23)19-21-17(22-25-19)15-10-7-12-20-18(15)24-14-8-3-2-4-9-14/h2-4,7-10,12,16H,5-6,11,13H2,1H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZSUPUJADYFMB-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=NC(=NO2)C3=C(N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1C2=NC(=NO2)C3=C(N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-Cyclopentylazetidin-2-yl)-3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1,2,4-oxadiazole](/img/structure/B6983138.png)
![3-[[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B6983141.png)

![3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B6983155.png)
![Methyl 3-[[5-(2-methylidenecyclopropyl)-1,2,4-oxadiazol-3-yl]methoxy]benzoate](/img/structure/B6983157.png)
![3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B6983164.png)
![2-[5-(1-imidazol-1-yl-3-methylbutyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B6983177.png)

![1-Methyl-5-[3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]imidazolidin-2-one](/img/structure/B6983193.png)
![(1R)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylethanamine](/img/structure/B6983201.png)
![2,2-Dimethyl-1-[3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-ol](/img/structure/B6983214.png)
![3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6983221.png)
![3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol](/img/structure/B6983223.png)
